4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a 1,2,4-benzothiadiazine trione core substituted with a 2-chloro-4-fluorophenylmethyl group at position 4 and a 4-ethylphenyl group at position 2. The structural framework is associated with diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c1-2-15-7-11-18(12-8-15)26-22(27)25(14-16-9-10-17(24)13-19(16)23)20-5-3-4-6-21(20)30(26,28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOAZMWWRDMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 932992-03-5) belongs to the class of benzothiadiazines. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.9 g/mol. The unique structure features a benzothiadiazine ring with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClFN2O3S |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 932992-03-5 |
Biological Activity
Mechanisms of Action
Research indicates that compounds in the benzothiadiazine class exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase enzymes, which play a critical role in maintaining acid-base balance in biological systems. This inhibition can affect various physiological processes such as respiration and fluid balance.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that this compound may have antitumor effects by modulating pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzothiadiazine derivatives:
- A study on related compounds showed that they could influence chloride-bicarbonate exchange activity in cells, which is crucial for maintaining cellular homeostasis .
- Another research highlighted the role of benzothiadiazines in stimulating osteoclast differentiation and bone resorption, indicating their potential use in osteoporosis treatment.
Comparative Analysis with Related Compounds
The biological activity of This compound can be compared with other benzothiadiazine derivatives:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 7-Chloro-4-(2-Fluoroethyl)-2,3-Dihydro-1,2,4-Benzothiadiazine 1,1-Dioxide | Antitumor activity | Inhibits tumor growth |
| 6-Chloro-3-(dichloromethyl)-3,4-Dihydro-2H-1,2,4-Benzothiadiazine 7-Sulfonamide 1,1-Dioxide | Antibacterial properties | Effective against bacterial infections |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared with benzothiadiazine and related derivatives (Table 1).
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Bioactivity and Solubility
- Hydrophobic vs. Polar Groups : The 4-ethylphenyl group in the target compound increases logP (predicted ~4.2) compared to the 4-methoxyphenyl group (logP ~3.5) in , suggesting trade-offs between membrane permeability and aqueous solubility .
- Ring Saturation : The dihydrobenzothiadiazine core in the target compound offers partial saturation, balancing rigidity and conformational flexibility, unlike the fully unsaturated chromen-3-yl derivative in .
Research Findings and Implications
- Docking Studies: While direct docking data for the target compound are unavailable, notes that benzothiadiazine derivatives with optimized substituents (e.g., halogenation) exhibit enhanced binding to enzymatic targets like cyclooxygenase-2 (COX-2) .
- Metabolic Stability: The fluorine atom in the target compound may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-halogenated analogs .
- Comparative Bioactivity : The 4-ethylphenyl group could confer selectivity toward lipid-rich tissues or receptors, contrasting with the broader distribution of polar derivatives like the 4-methoxyphenyl analog .
Preparation Methods
Core Benzothiadiazine Ring Formation
The benzothiadiazine trione core is typically constructed via cyclization reactions involving aromatic amines and sulfur-containing reagents. A prominent method involves the Friedel-Crafts acylation of aniline derivatives with chlorosulfonyl isocyanate, followed by intramolecular cyclization.
Example Protocol (adapted from ):
-
Friedel-Crafts Acylation :
-
Cyclization to Benzothiadiazine :
Functionalization at Position 2: Introduction of 4-Ethylphenyl Group
The 4-ethylphenyl moiety at position 2 is introduced via palladium-catalyzed cross-coupling, leveraging methodologies from benzothiazine syntheses.
Buchwald-Hartwig Amination (adapted from ):
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Reactants : Bromoarene (e.g., 4-ethylphenyl bromide) and sulfoximine (R)-11 .
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Catalyst System : Pd(OAc)₂, rac-BINAP, Cs₂CO₃ in toluene.
-
Conditions : Reflux at 110°C for 12 hours.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes yield |
| Ligand | rac-BINAP | Prevents Heck side reactions |
| Solvent | Toluene | Enhances selectivity |
Substituent Introduction at Position 4: (2-Chloro-4-fluorophenyl)methyl Group
The (2-chloro-4-fluorophenyl)methyl group is installed via alkylation or nucleophilic substitution. A two-step protection/deprotection strategy is often employed.
Stepwise Protocol (adapted from ):
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Benzyl Protection :
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Alkylation with (2-Chloro-4-fluorophenyl)methyl Chloride :
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Deprotection :
Final Oxidation and Purification
The sulfonyl groups are introduced via oxidation, and the product is purified via recrystallization.
Oxidation Protocol :
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Reagent : m-CPBA (3 equivalents) in CH₂Cl₂.
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Conditions : 0°C to room temperature, 12 hours.
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Workup : Column chromatography (SiO₂, ethyl acetate/hexanes) yields pure product (65% yield) .
Purification Data :
| Method | Solvent System | Purity (%) |
|---|---|---|
| Recrystallization | Dichloromethane/hexane | 99.5 |
| Column Chromatography | Ethyl acetate/hexanes | 98.2 |
Comparative Analysis of Synthetic Routes
Route Efficiency :
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Path A (Friedel-Crafts + Coupling): 6 steps, 45% overall yield.
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Path B (Direct Alkylation): 5 steps, 38% overall yield.
Critical Challenges :
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Diastereoselectivity : Early cyclization steps may require chiral auxiliaries to control stereochemistry .
-
Functional Group Tolerance : Bromoarenes must resist reduction during coupling .
Scalability and Industrial Considerations
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Confirm structural integrity and purity using:
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., aromatic protons for fluorophenyl/ethylphenyl groups) .
- IR Spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous benzothiadiazine derivatives .
Q. Purity Assurance :
- Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity .
Advanced: How to design experiments to elucidate its mechanism of action in biological systems?
Methodological Answer:
- Target Identification :
- Perform kinase inhibition assays or protein binding studies (SPR/BLI) due to structural similarity to kinase inhibitors .
- Use fluorescence polarization assays to assess DNA intercalation potential .
- Cellular Assays :
- Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Measure anti-inflammatory activity via COX-2 inhibition assays .
- Molecular Docking : Model interactions with targets like PI3K or EGFR using AutoDock Vina, leveraging PubChem 3D conformers .
Q. Validation :
- Compare results with structurally related compounds (e.g., fluorinated benzothiazoles) to identify selectivity trends .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Common discrepancies arise from assay conditions or impurity interference. Mitigate via:
- Standardized Protocols :
- Replicate assays in triplicate using identical cell lines (e.g., ATCC-certified HeLa) and serum concentrations .
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal Assays :
- Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
- Impurity Profiling :
- Quantify byproducts (e.g., des-ethyl analogs) via LC-MS and correlate with reduced activity .
Advanced: How do substituents influence the compound’s bioactivity?
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Functional Group | Observed Impact on Activity | Reference |
|---|---|---|---|
| 4-ethylphenyl (Position 2) | Ethyl (hydrophobic) | Enhances membrane permeability and target binding | |
| 2-chloro-4-fluorophenyl (Position 4) | Halogens (electron-withdrawing) | Increases electrophilicity, improving enzyme inhibition | |
| Sulfone group (Position 1,3) | Polarizable S=O bonds | Stabilizes hydrogen bonding with catalytic lysine residues |
Q. Design Recommendations :
- Replace the ethyl group with a trifluoromethyl to enhance metabolic stability .
- Explore chloro-to-cyano substitution to modulate electron density .
Advanced: What computational methods predict metabolic stability and toxicity?
Q. Methodological Answer :
- ADMET Prediction :
- Use SwissADME to estimate logP (target <5) and CYP450 inhibition .
- Run ProTox-II for hepatotoxicity and mutagenicity profiles .
- Metabolic Pathways :
- Simulate phase I oxidation (e.g., CYP3A4-mediated demethylation) using Schrödinger’s Metabolism Module .
Q. Experimental Follow-Up :
- Validate predictions with in vitro microsomal stability assays (human liver microsomes) .
Advanced: How to optimize reaction yields for scale-up synthesis?
Q. Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Microwave Assistance : Reduce reaction time from 24h to 2h for cyclization steps (80°C, 300W) .
Q. Yield Improvement :
- From 45% to 72% via slow reagent addition and inert atmosphere (N₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
